prop-2-enyl 9-oxofluorene-1-carboxylate
Description
Properties
CAS No. |
61422-03-5 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
prop-2-enyl 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C17H12O3/c1-2-10-20-17(19)14-9-5-8-12-11-6-3-4-7-13(11)16(18)15(12)14/h2-9H,1,10H2 |
InChI Key |
RNRDCBTZSOLJFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 9-oxofluorene-1-carboxylate typically involves the esterification of 9-oxofluorene-1-carboxylic acid with prop-2-enol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 9-oxofluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-oxofluorene-1-carboxylic acid, while reduction can produce 9-hydroxyfluorene-1-carboxylate.
Scientific Research Applications
Prop-2-enyl 9-oxofluorene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of prop-2-enyl 9-oxofluorene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes, receptors, or other cellular components to modulate various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(Prop-2-enyl)-Phenyl-3'-Methylbutanoate
- Source : Isolated from Pimpinella haussknechtii essential oil .
- Structure: A phenylpropanoid derivative with a prop-2-enyl group at the 4-position of the benzene ring and a 3'-methylbutanoate ester.
- Key Findings: Synthesized via HPLC purification and characterized using 2D-NMR, IR, and MS. Distinct from "prop-2-enyl 9-oxofluorene-1-carboxylate" due to its linear aliphatic ester chain and lack of a fused aromatic system.
4-(Prop-2-enyl)-Phenyl Angelate
- Source : Found in P. isaurica essential oil .
- Structure: Differs from the above compound in the ester group (angelate vs. methylbutanoate).
- Key Findings: Demonstrates how ester group variation impacts physicochemical properties (e.g., volatility, solubility).
Tributyl [2-(Trimethylsilyl)-Prop-2-Enyl]Stannane
- Source : Synthetic reagent for radical allylation .
- Structure : Prop-2-enyl group modified with a trimethylsilyl substituent and bonded to a tributylstannane.
- Key Findings :
Prop-2-Enyl 2-[3-(3-Methoxyphenoxy)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl]Oxyacetate
- Source : Synthetic compound with CAS RN 637749-14-5 .
- Structure : Complex chromene-based ester with a prop-2-enyl group.
- Key Findings :
- Molecular weight: 450.4 g/mol; XLogP3: 4.7 (indicative of moderate lipophilicity).
- High complexity (734) due to multiple aromatic and heterocyclic substituents.
- Demonstrates the versatility of prop-2-enyl esters in constructing bioactive molecules, though specific applications remain uncharacterized .
Structural and Functional Comparison Table
Critical Analysis of Reactivity Trends
- Electron-Donating vs. Withdrawing Groups : The trimethylsilyl group in allylstannanes enhances nucleophilic radical allylation rates, while methyl groups favor electrophilic radicals . This suggests that substituents on "this compound" could similarly influence its participation in radical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
